3-ethyl-2-oxopyrrolidine-3-carbonitrile
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Overview
Description
3-ethyl-2-oxopyrrolidine-3-carbonitrile, commonly known as EOPC, is a heterocyclic compound with a variety of applications in the scientific research field. It is a colorless, odorless crystalline solid that has been used in a variety of chemical syntheses. EOPC has also been used in the development of pharmaceuticals and agrochemicals.
Scientific Research Applications
EOPC has been used in a variety of scientific research applications. It has been used in the development of agrochemicals, pharmaceuticals, and other compounds. It has been used as a reagent in the synthesis of compounds such as aminopyridines, aminopyrrolidines, and aminopyrrolidinones. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of EOPC is not fully understood. It is believed to act as a catalyst in the synthesis of various compounds by forming a reactive intermediate. This intermediate then reacts with other molecules to form the desired product. In addition, EOPC has been shown to act as a proton donor in the formation of amines and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of EOPC are not well understood. However, some studies have suggested that it may act as an antioxidant, as well as a neuroprotective agent. In addition, EOPC has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using EOPC in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst in the synthesis of various compounds. However, there are some limitations to its use. For example, EOPC is not soluble in water and must be used in an inert atmosphere. In addition, it is not very stable and can decompose over time.
Future Directions
The potential future directions for EOPC include its use in the development of new pharmaceuticals and agrochemicals. In addition, further research could be done to explore its potential as an antioxidant, neuroprotective agent, and cancer inhibitor. Furthermore, its ability to act as a catalyst in the synthesis of various compounds could be further explored. Finally, its use in the synthesis of polymers could be investigated.
Synthesis Methods
The synthesis of EOPC is a multi-step process that begins with the preparation of 2-oxopyrrolidine-3-carbonitrile from pyrrolidine-2-thione. This is achieved by reacting the thione with formic acid in the presence of a catalyst. The resulting product is then reacted with ethyl iodide to form 3-ethyl-2-oxopyrrolidine-3-carbonitrile. This reaction is known as the Staudinger reaction and is typically carried out in an inert atmosphere.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-2-oxopyrrolidine-3-carbonitrile involves the reaction of ethyl 2-oxo-4-phenylbutyrate with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-oxo-4-phenylbutyrate. This intermediate is then reacted with hydrazine hydrate to form 3-ethyl-2-oxopyrrolidine-3-carbonitrile.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutyrate", "Ethyl cyanoacetate", "Sodium ethoxide", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutyrate is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-oxo-4-phenylbutyrate.", "Step 2: Ethyl 2-cyano-3-oxo-4-phenylbutyrate is then reacted with hydrazine hydrate in ethanol to form 3-ethyl-2-oxopyrrolidine-3-carbonitrile." ] } | |
CAS RN |
153929-21-6 |
Product Name |
3-ethyl-2-oxopyrrolidine-3-carbonitrile |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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